2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine
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Description
2-Methoxy-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazine is a chemical compound belonging to the class of methoxypyrazines . These compounds are known for their distinct odors, which are often undesirable. In the case of certain wines, methoxypyrazines contribute to off-flavors. Additionally, they serve as defensive chemicals produced by insects, such as Harmonia axyridis, which generates isopropyl methoxy pyrazine (IPMP) . Detection thresholds for methoxypyrazines are remarkably low, typically around 2 parts per trillion (1 ng/L) .
Scientific Research Applications
Unusual Tandem Reaction Sequences
One application involves the unusual tandem sequence of reactions such as the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening. This pathway has been observed in the reaction of compounds bearing a similar complexity, indicating a potential for synthetic utility in creating complex molecular architectures from simpler precursors (Khatri & Samant, 2015).
Genotoxicity Studies and Metabolic Activation
Another significant area of research related to similar compounds involves investigating genotoxicity and the role of metabolic activation. These studies provide insights into how structural analogs might interact with biological systems, potentially informing drug design and safety assessments (Kalgutkar et al., 2007).
Novel Heterocyclic Derivatives Synthesis
Research has also focused on synthesizing new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine, and pyranopyrazole derivatives. These studies highlight the versatility of pyrazine derivatives in constructing heterocyclic compounds with potential pharmacological applications (El-Assiery et al., 2004).
Advanced Heterocyclic Compounds Synthesis
The synthesis of heterocyclic derivatives incorporating the coumarin-2-one moiety, utilizing reactants such as hydrazine hydrate, urea, and others in the presence of ethanol piperidine solution, showcases another application. This method points to the creation of multisubstituted heterocycles, potentially useful in drug development and material science (Int, 2019).
Properties
IUPAC Name |
2-methoxy-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-14-9-17-10-15(18-14)23-12-4-3-7-19(11-12)24(20,21)13-5-2-6-16-8-13/h2,5-6,8-10,12H,3-4,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCOWCGQNWVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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